

Physical and chemical properties of rac 5-Hydroxymethyl Tolterodine-d14

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Compound of Interest		
Compound Name:	rac 5-Hydroxymethyl Tolterodine- d14	
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In-Depth Technical Guide to rac 5-Hydroxymethyl Tolterodine-d14

This technical guide provides a comprehensive overview of the physical and chemical properties of **rac 5-Hydroxymethyl Tolterodine-d14**, a deuterated analog of a primary active metabolite of Tolterodine. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic studies.

Introduction

rac 5-Hydroxymethyl Tolterodine-d14 is the deuterium-labeled form of rac 5-Hydroxymethyl Tolterodine, which is a significant, pharmacologically active metabolite of the muscarinic receptor antagonist, Tolterodine.[1] Tolterodine is utilized in the management of urinary incontinence. The deuterated version serves as an invaluable tool in pharmacokinetic and metabolic research, often employed as an internal standard in bioanalytical assays due to its distinct mass.[2] The incorporation of deuterium atoms provides a stable isotopic label without significantly altering the biological activity of the molecule, allowing for precise quantification in complex biological matrices.[3]

Chemical and Physical Properties



The fundamental chemical and physical characteristics of **rac 5-Hydroxymethyl Tolterodine-d14** are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

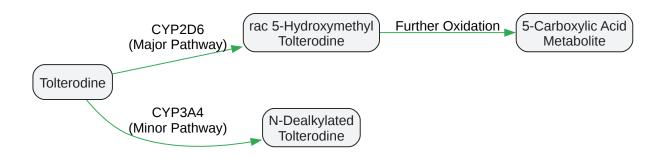
Property	Value	Source(s)
Chemical Name	3-[3-[Bis(1- methylethyl)amino]-1- phenylpropyl]-4- hydroxybenzenemethanol-d14	[1]
Molecular Formula	C22H17D14NO2	[1]
Molecular Weight	355.57 g/mol	[1]
CAS Number	1185071-13-9	[4]
Appearance	Off-White to Pale Yellow Solid	[5]
Melting Point	48-49 °C	[6]
Solubility	Slightly soluble in DMSO and Methanol.	[6]
Storage Temperature	-20°C	[7]

Note: Specific quantitative data for properties such as pKa and logP for the deuterated compound are not readily available in the literature. For the non-deuterated form, 5-Hydroxymethyl Tolterodine, a low logP value of 0.73 has been reported, suggesting poor bioavailability which necessitated the development of its prodrug, Fesoterodine.[8]

Metabolic Pathway of Tolterodine

Tolterodine undergoes extensive metabolism in the liver, primarily through two pathways mediated by cytochrome P450 enzymes. The major pathway involves the oxidation of the 5-methyl group by CYP2D6 to form the active metabolite, 5-Hydroxymethyl Tolterodine. A secondary, minor pathway involves N-dealkylation by CYP3A4.[4][5] The deuterated analog, rac 5-Hydroxymethyl Tolterodine-d14, is a critical standard for studying this metabolic conversion.





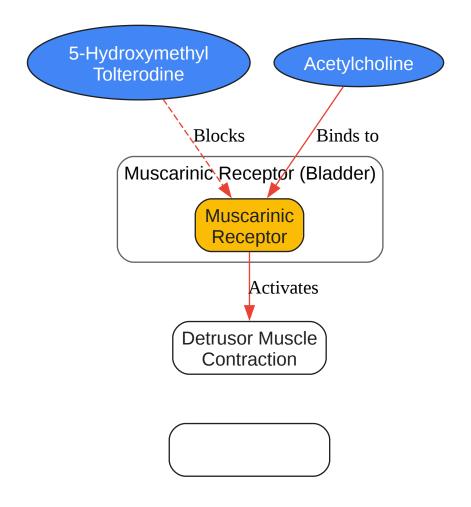
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Metabolic pathway of Tolterodine.

Mechanism of Action

The non-deuterated active metabolite, 5-Hydroxymethyl Tolterodine, like its parent compound Tolterodine, is a potent and competitive antagonist of muscarinic receptors.[9][10] It exhibits high affinity for all five muscarinic receptor subtypes (M1-M5).[2] By blocking these receptors in the urinary bladder, it reduces detrusor muscle contractions, thereby alleviating the symptoms of an overactive bladder.[11] The deuteration in **rac 5-Hydroxymethyl Tolterodine-d14** does not alter this fundamental mechanism of action.





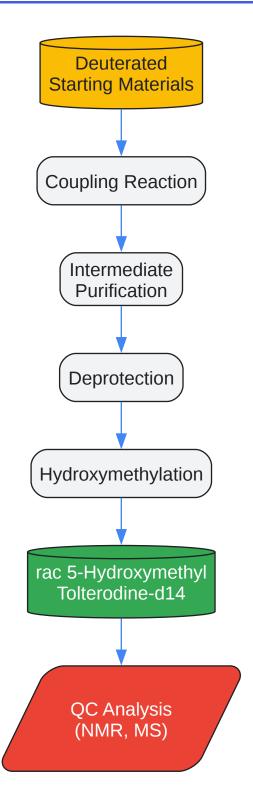
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Mechanism of action of 5-Hydroxymethyl Tolterodine.

Experimental Protocols General Synthetic Strategy

A specific, detailed synthesis protocol for **rac 5-Hydroxymethyl Tolterodine-d14** is not publicly available. However, a general approach for the synthesis of deuterated analogs of tolterodine metabolites would involve the use of deuterated starting materials or reagents. A plausible synthetic route could start from a deuterated precursor of the diisopropylamine moiety, which is then reacted with a protected form of the phenylpropyl side chain. Subsequent deprotection and hydroxymethylation would yield the final product. The synthesis of tolterodine and its derivatives has been described in various patents, which can serve as a basis for designing a deuterated synthesis.[12][13]





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